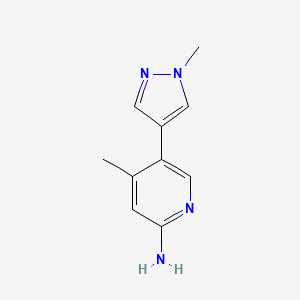

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

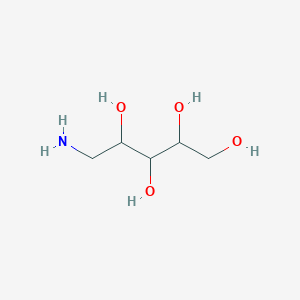

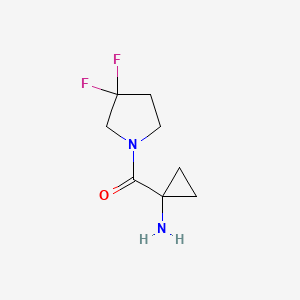

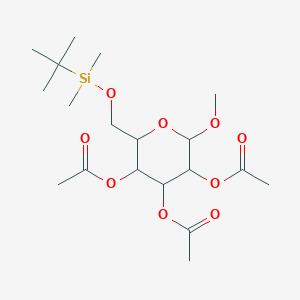

4-Amino-2-(Cyclopentyloxy)-N,N-Dimethylbenzamid ist eine organische Verbindung, die durch das Vorhandensein einer Aminogruppe, einer Cyclopentyloxygruppe und einer Dimethylbenzamideinheit gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-2-(Cyclopentyloxy)-N,N-Dimethylbenzamid umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Cyclopentyloxy-Zwischenprodukts: Cyclopentanol wird mit einem geeigneten Halogenierungsmittel wie Thionylchlorid umgesetzt, um Cyclopentylchlorid zu bilden.

Nucleophile Substitution: Das Cyclopentylchlorid wird dann in Gegenwart einer Base, wie Natriumhydroxid, mit 2-Amino-4-chlorbenzamid umgesetzt, um 4-Amino-2-(Cyclopentyloxy)benzamid zu bilden.

Dimethylierung: Der letzte Schritt beinhaltet die Dimethylierung der Aminogruppe mit Dimethylsulfat oder einem ähnlichen Methylierungsmittel, um 4-Amino-2-(Cyclopentyloxy)-N,N-Dimethylbenzamid zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, alternativen Lösungsmitteln und Katalysatoren umfassen, um die Reaktionsausbeute und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-2-(Cyclopentyloxy)-N,N-Dimethylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Amino- oder Cyclopentyloxygruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Nitro- oder Hydroxylderivaten führen, während die Reduktion zu Amin- oder Alkoholderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(Cyclopentyloxy)-N,N-Dimethylbenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen geeignet.

Biologische Studien: Es kann in biochemischen Assays verwendet werden, um Enzymwechselwirkungen und Hemmmechanismen zu untersuchen.

Industrielle Anwendungen: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 4-Amino-2-(Cyclopentyloxy)-N,N-Dimethylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, wodurch ihre Aktivität möglicherweise gehemmt oder ihre Funktion moduliert wird. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Amino-2-chlorbenzamid: Ähnlich in der Struktur, jedoch ohne die Cyclopentyloxygruppe.

N,N-Dimethyl-4-aminobenzamid: Ähnlich, aber ohne die Cyclopentyloxysubstitution.

2-(Cyclopentyloxy)-N,N-dimethylbenzamid: Fehlt die Aminogruppe.

Einzigartigkeit

4-Amino-2-(Cyclopentyloxy)-N,N-Dimethylbenzamid ist aufgrund des Vorhandenseins sowohl der Cyclopentyloxy- als auch der Dimethylaminogruppe am Benzamid-Kern einzigartig. Diese Kombination funktioneller Gruppen verleiht ihm besondere chemische und physikalische Eigenschaften, die es für spezifische Anwendungen in Forschung und Industrie wertvoll machen.

Eigenschaften

Molekularformel |

C14H20N2O2 |

|---|---|

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

4-amino-2-cyclopentyloxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-16(2)14(17)12-8-7-10(15)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6,15H2,1-2H3 |

InChI-Schlüssel |

MTAADNGCERWXNN-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)OC2CCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.